4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
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Overview
Description
The compound “4-methoxy-2-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a methoxy group, a methyl group, and a tetrahydroquinoline group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroquinoline ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest is related to structures studied for their interesting chemical and physical properties. For example, a compound with a similar structure, N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide, has been analyzed for its molecular interactions, showcasing intramolecular and intermolecular hydrogen bonding that contributes to its stability and reactivity. This analysis can provide insights into the synthesis and application of related compounds in pharmaceuticals and materials science (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy Applications
Compounds containing the benzenesulfonamide moiety have been studied for their potential in photodynamic therapy (PDT), a treatment modality for cancer. For instance, novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups have demonstrated high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancing Properties
Research on similar sulfonamide derivatives, like SB-399885, has revealed cognitive-enhancing properties via selective antagonism of 5-HT6 receptors. Such studies underscore the potential of sulfonamide derivatives in developing treatments for disorders characterized by cognitive deficits, including Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Agents
The tetrahydroquinoline and benzenesulfonamide moieties have been incorporated into compounds with potent anticancer activities. Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has shown significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these structures (Redda, Gangapuram, & Ardley, 2010).
Fluorescence Derivatization for HPLC
Compounds like 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, related to the compound of interest, serve as highly sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC). This application is crucial for analytical chemistry, allowing for the sensitive and specific detection of various compounds in complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-7-8-16(13-18(15)22)21-27(24,25)19-10-9-17(26-3)12-14(19)2/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOPAXGQFEPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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